1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a bromine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one typically involves the following steps:
Starting Material: The synthesis begins with 1-(3-chloro-2-nitrophenyl)ethanone.
Reduction: The nitro group is reduced to an amino group using iron powder in glacial acetic acid at 80°C.
Bromination: The resulting 1-(2-amino-3-chlorophenyl)ethanone is then brominated to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-3-chlorophenyl)ethanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Amino-1-(3-chlorophenyl)ethanol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(2-amino-3-chlorophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(13)8(10)6-3-2-4-7(11)9(6)12/h2-4,8H,12H2,1H3 |
InChI Key |
ZSIMJTHEERSGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)N)Br |
Origin of Product |
United States |
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